molecular formula C16H27NO3 B1249619 Scalusamide B

Scalusamide B

Cat. No. B1249619
M. Wt: 281.39 g/mol
InChI Key: HFWMLSNVDWMIEV-GCWZKKBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scalusamide B is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Antifungal and Antibacterial Activities

Scalusamide B, derived from the marine-derived fungus Penicillium citrinum, has demonstrated significant antifungal and antibacterial properties. This was discovered through the isolation and analysis of pyrrolidine alkaloids from the fungus, which included scalusamide B as a key compound. The potential of scalusamide B in treating fungal and bacterial infections is a notable area of scientific interest, providing a basis for further exploration in antimicrobial therapies (Tsuda et al., 2005).

Potential in COVID-19 Treatment

Recent research has investigated the use of scalusamide B in the context of COVID-19. Computational studies have explored its efficacy against SARS-CoV-2, particularly its potential to inhibit key viral enzymes. Scalusamide B, along with other antimicrobial alkaloids from marine-derived fungi, was analyzed for its binding affinity and inhibitory potential against SARS-CoV-2 enzymes, suggesting its role as a possible therapeutic agent in alleviating COVID-19 infection (Sweilam et al., 2022).

properties

Product Name

Scalusamide B

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

(E)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyldec-6-ene-1,3-dione

InChI

InChI=1S/C16H27NO3/c1-3-4-5-6-7-10-15(19)13(2)16(20)17-11-8-9-14(17)12-18/h5-6,13-14,18H,3-4,7-12H2,1-2H3/b6-5+/t13?,14-/m1/s1

InChI Key

HFWMLSNVDWMIEV-GCWZKKBRSA-N

Isomeric SMILES

CCC/C=C/CCC(=O)C(C)C(=O)N1CCC[C@@H]1CO

Canonical SMILES

CCCC=CCCC(=O)C(C)C(=O)N1CCCC1CO

synonyms

scalusamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.